molecular formula C11H9BrO4 B2593628 Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate CAS No. 93618-22-5

Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate

Cat. No.: B2593628
CAS No.: 93618-22-5
M. Wt: 285.093
InChI Key: JEJFZQTXCRUDGB-UHFFFAOYSA-N
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Description

Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to a dioxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(3-bromophenyl)-2,4-dioxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.

Major Products

    Oxidation: 4-(3-bromophenyl)-2,4-dioxobutanoic acid.

    Reduction: 4-(3-bromophenyl)-2,4-dihydroxybutanoate.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes and receptors, leading to various biological effects. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate: Similar structure but with the bromine atom in a different position.

    Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 4-(3-bromophenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO4/c1-16-11(15)10(14)6-9(13)7-3-2-4-8(12)5-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJFZQTXCRUDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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